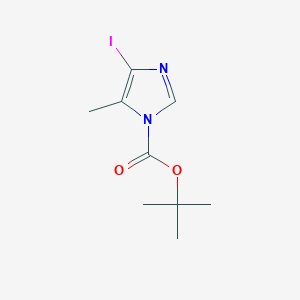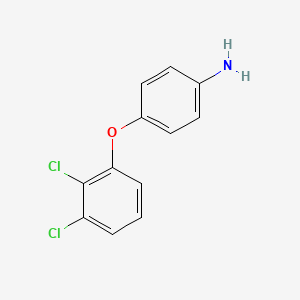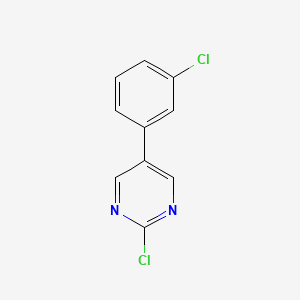
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole is a heterocyclic compound that features both indole and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole typically involves the bromination of 1H-indole followed by the introduction of the 2-methylpyrimidin-5-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The brominated indole is then reacted with 2-methylpyrimidine-5-boronic acid under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The indole and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom .
Applications De Recherche Scientifique
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The indole and pyrimidine rings can interact with various amino acid residues in the target proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-indole: Lacks the pyrimidine moiety, making it less versatile in certain applications.
2-Methylpyrimidine-5-boronic acid: Used in coupling reactions but lacks the indole structure.
1-(2-Methylpyrimidin-5-yl)-1H-indole: Similar but without the bromine atom, affecting its reactivity.
Uniqueness
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole is unique due to the presence of both bromine and the pyrimidine moiety, which allows for a wide range of chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C13H10BrN3 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
5-bromo-1-(2-methylpyrimidin-5-yl)indole |
InChI |
InChI=1S/C13H10BrN3/c1-9-15-7-12(8-16-9)17-5-4-10-6-11(14)2-3-13(10)17/h2-8H,1H3 |
Clé InChI |
HVTHEHFDJUYQCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=N1)N2C=CC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)
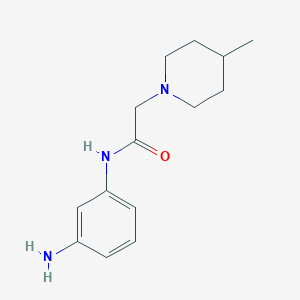
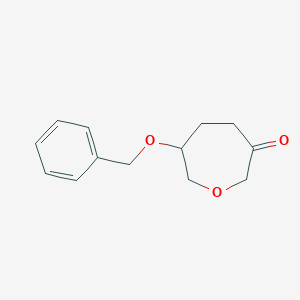

![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)

